2-Chloro-4-cyclobutoxypyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-cyclobutoxypyrimidin-5-amine is a heterocyclic compound with the molecular formula C₈H₁₀ClN₃O It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclobutoxypyrimidin-5-amine typically involves the nucleophilic substitution of a chlorine atom in a pyrimidine ring. One common method is the reaction of 2,4-dichloropyrimidine with cyclobutanol in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclobutoxypyrimidin-5-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization: It can form cyclic derivatives through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in the presence of bases such as potassium carbonate or triethylamine.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Aminopyrimidines: Formed by substitution of the chlorine atom with amines.
Thiolpyrimidines: Formed by substitution with thiols.
Cyclized Derivatives: Formed through intramolecular cyclization reactions.
Scientific Research Applications
2-Chloro-4-cyclobutoxypyrimidin-5-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclobutoxypyrimidin-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methoxypyrimidin-5-amine
- 2-Chloro-4-ethoxypyrimidin-5-amine
- 2-Chloro-4-propoxypyrimidin-5-amine
Uniqueness
2-Chloro-4-cyclobutoxypyrimidin-5-amine is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H10ClN3O |
---|---|
Molecular Weight |
199.64 g/mol |
IUPAC Name |
2-chloro-4-cyclobutyloxypyrimidin-5-amine |
InChI |
InChI=1S/C8H10ClN3O/c9-8-11-4-6(10)7(12-8)13-5-2-1-3-5/h4-5H,1-3,10H2 |
InChI Key |
OCOAUAFOTDBGRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=NC(=NC=C2N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.